N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-8-9-17(15(2)12-14)22-19(27)13-28-20-11-10-18-23-24-21(26(18)25-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGPGXBVXKXVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, with variations in substituents influencing physicochemical properties and biological activities. Below is a detailed comparison with key analogs:
Structural and Physicochemical Differences
Table 1: Structural and Molecular Comparison
Key Trends and Implications
Substituent Effects: Electron-withdrawing groups (Cl, F, CF3) enhance binding to hydrophobic pockets but may reduce solubility. Electron-donating groups (OCH3) improve solubility and metabolic stability.
Biological Relevance :
Q & A
Basic: What are the key synthetic steps and optimal reaction conditions for preparing N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
Methodological Answer:
The synthesis typically involves a multi-step protocol:
Triazolopyridazine Core Formation : Cyclization of hydrazine derivatives with aromatic aldehydes under reflux in ethanol or THF, catalyzed by acetic acid (60–80°C, 6–12 hours) .
Thioether Linkage Introduction : Reaction of the core with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 4–8 hours .
Final Coupling : Attachment of the N-(2,4-dimethylphenyl) group via nucleophilic substitution or amidation, optimized using coupling agents like EDCI/HOBt in dichloromethane .
Critical Parameters : Solvent polarity (DMF enhances nucleophilicity), temperature control to avoid side reactions, and catalyst selection (e.g., triethylamine for deprotonation) .
Advanced: How can contradictory biological activity data for this compound across studies be systematically resolved?
Methodological Answer:
Contradictions often arise from variations in experimental design or compound purity. To address this:
- Purity Validation : Use HPLC (≥95% purity threshold) and NMR to confirm structural integrity, as impurities (e.g., unreacted intermediates) can skew bioassay results .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels in kinase assays) to minimize variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, adjusting for variables like solvent (DMSO concentration) or incubation time .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects stereochemical anomalies (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 435.12 for C₂₃H₂₁N₅OS) and detects isotopic patterns .
- HPLC-PDA : Quantifies purity (>95%) and identifies degradation products using C18 columns (acetonitrile/water gradient) .
Advanced: What strategies are recommended for structural modification to enhance pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute the phenyl group with pyridinyl (to improve solubility) or introduce fluorine atoms (to enhance metabolic stability) .
- Prodrug Design : Mask the thioether group as a sulfoxide or sulfone for controlled release in vivo .
- SAR Studies : Systematically vary substituents (e.g., methyl vs. methoxy groups on the phenyl ring) and correlate changes with logP and plasma protein binding data .
Basic: How should researchers design stability studies under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C indicates suitability for lyophilization) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with HPLC .
Advanced: How can computational modeling synergize with experimental data to predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses with kinases or GPCRs, guided by crystallographic data from homologous triazolopyridazines .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories in GROMACS) to assess binding stability and identify key residues (e.g., hydrogen bonds with Lys123) .
- QSAR Models : Train algorithms on datasets of IC₅₀ values and descriptors (e.g., topological polar surface area) to prioritize synthetic targets .
Basic: What are the critical considerations for designing in vitro bioactivity assays?
Methodological Answer:
- Cell Line Selection : Use disease-relevant models (e.g., HepG2 for liver cancer) with validated genetic backgrounds .
- Dose-Response Curves : Test 8–10 concentrations (1 nM–100 μM) in triplicate, using nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- Control Compounds : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (0.1% DMSO) .
Advanced: How can researchers address low solubility during formulation for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400/water (40:60) or cyclodextrin complexes to enhance aqueous solubility while maintaining biocompatibility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size via solvent evaporation) for sustained release .
- Salt Formation : React with hydrochloric acid to generate a hydrochloride salt, improving crystallinity and dissolution rates .
Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential release of H₂S (from thioether degradation) .
- Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal in designated chemical waste containers .
Advanced: What mechanistic studies are recommended to elucidate its mode of action?
Methodological Answer:
- Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., kₐₙₜ ~10⁴ M⁻¹s⁻¹) .
- RNA-Seq Profiling : Compare transcriptomes of treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged probes to map cellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
